Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine
Overview
Description
Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine: is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indoloquinoxaline core, which is a fused heterocyclic system, and a diethylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine typically involves multiple steps, starting with the formation of the indoloquinoxaline core. One common method involves the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid or hydrochloric acid . The resulting intermediate can then be further functionalized through various reactions, including alkylation with diethylamine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine can undergo several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides
Major Products: The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action of Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine involves DNA intercalation. The planar structure of the indoloquinoxaline core allows it to insert between DNA base pairs, disrupting the normal function of DNA and leading to cytotoxic effects . This mechanism is responsible for its anticancer and antiviral activities.
Comparison with Similar Compounds
Uniqueness: Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine is unique due to its specific diethylaminoethyl side chain, which enhances its solubility and bioavailability compared to other indoloquinoxaline derivatives . This structural feature makes it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
N,N-diethyl-2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-4-24(5-2)12-13-25-19-11-10-15(3)14-16(19)20-21(25)23-18-9-7-6-8-17(18)22-20/h6-11,14H,4-5,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELKVDGRMSLFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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